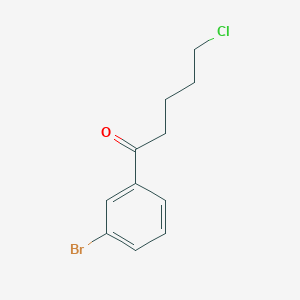

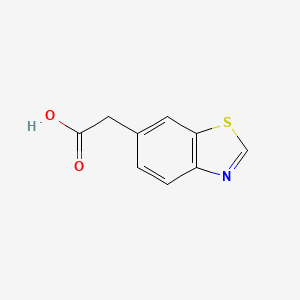

![molecular formula C8H7BrN2 B1343908 5-(Bromomethyl)-1H-benzo[d]imidazole CAS No. 1211523-55-5](/img/structure/B1343908.png)

5-(Bromomethyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

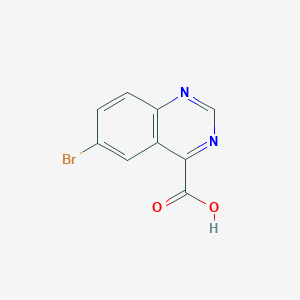

The compound 5-(Bromomethyl)-1H-benzo[d]imidazole is a derivative of the benzoimidazole family, which is known for its biological and pharmacological properties. The benzoimidazole nucleus is a common motif in a variety of therapeutic agents, particularly antimycotic drugs. The presence of a bromomethyl group in the 5-position indicates potential reactivity and usefulness in further chemical modifications.

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For example, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves the reaction of 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene, indicating a multi-step process that includes ring closure and substitution reactions . The synthetic pathways can be complex, involving multiple steps and conditions that can influence the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the imidazole ring fused to a benzene ring. Single crystal X-ray diffraction is a common technique used to determine the precise molecular geometry, as seen in the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole . The molecular geometry, vibrational frequencies, and absorption spectrum can also be calculated using density functional theory (DFT), which provides a theoretical understanding of the molecular structure and its electronic properties .

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, including electrophilic substitution due to the presence of the imidazole ring, which can act as a nucleophile. The bromomethyl group in 5-(Bromomethyl)-1H-benzo[d]imidazole suggests potential for alkylation reactions, where it can form new C-C bonds with other nucleophiles. The reactivity of such compounds can be further studied using computational methods like DFT to predict potential reactive sites and reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the imidazole ring. For instance, the presence of a bromomethyl group can affect the compound's lipophilicity and its interaction with biological membranes. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Vis are used to characterize these compounds and provide information on their functional groups and electronic transitions . Theoretical calculations can complement these studies by predicting properties like dipole moment, polarizability, and hyperpolarizability .

Applications De Recherche Scientifique

Corrosion Inhibition

5-(Bromomethyl)-1H-benzo[d]imidazole derivatives exhibit corrosion inhibition properties, especially for mild steel in acidic environments. Research demonstrates that derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and its counterparts act as corrosion inhibitors in sulfuric acid, forming a protective layer on the metal surface. Electrochemical and gravimetric analyses, along with SEM imaging, support the formation of this protective layer, pointing to the potential of these compounds in protecting metals against corrosion (Ammal et al., 2018).

Antimicrobial Activity

Compounds derived from 5-(Bromomethyl)-1H-benzo[d]imidazole have shown significant antimicrobial activity. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have demonstrated comparable antibacterial and antifungal activity to standard drugs such as Streptomycin and Fluconazole. These findings suggest these derivatives could be potent agents in combating microbial infections (Reddy & Reddy, 2010).

Chemical Synthesis and Structural Analysis

5-(Bromomethyl)-1H-benzo[d]imidazole plays a crucial role in the synthesis of various chemical structures. It has been used in the preparation of regioisomers of N-methylated benzimidazole compounds, with the structures confirmed by NMR NOESY experiments and X-ray diffraction analysis. These studies provide valuable insights into the molecular structure and potential applications of these compounds (Morais et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

6-(bromomethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYOZIVSKCRKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

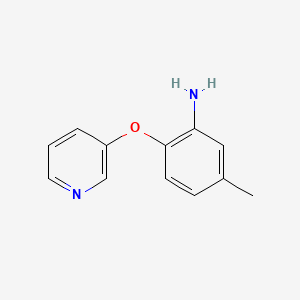

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)

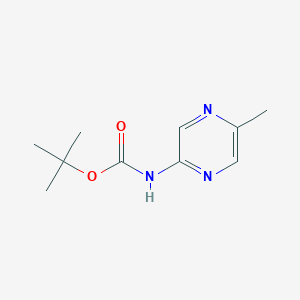

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)